Dihydrogriesenin
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Overview
Description
Dihydrogriesenin is a natural product found in Geigeria ornativa, Geigeria plumosa, and Geigeria odontoptera with data available.
Scientific Research Applications
Structural and Conformational Studies
- Dihydrogriesenin, a sesquiterpenoid lactone from Geigeria africana Gries, has been studied for its structural and conformational properties. Nuclear Magnetic Resonance (NMR) analysis of dihydrogriesenin and its derivatives has provided insights into its cycloheptene ring's conformation, which is determined to be a slightly distorted boat shape. These findings are significant for understanding the stereochemistry of this compound (Kock, Pachler, & Wessels, 1968).
Catalysis and Hydrogen Production
- Research in catalysis has explored the potential of metal complexes, including those containing dihydrogen, for water splitting into dioxygen and dihydrogen. Studies have shown that mononuclear ruthenium complexes can mediate the stoichiometric liberation of dihydrogen and dioxygen in consecutive thermal- and light-driven steps, highlighting the role of dihydrogen in renewable energy research (Kohl et al., 2009).
Biochemical and Pharmacological Research
- Dihydroartemisinin, an active metabolic derivative related to dihydrogen compounds, has shown therapeutic effects on glioma. It inhibits the proliferation, migration, and invasion of glioma cells, indicating the potential biomedical applications of dihydrogen-related compounds (Que et al., 2017).
Energy Storage and Hydrogen Carriers
- Studies have also focused on dihydrogen as a source for energy storage. For instance, water in the presence of formaldehyde forms stable methanediol, which can be dehydrogenated to form hydrogen and carbon dioxide. This showcases the use of dihydrogen compounds in developing new energy storage systems (Heim et al., 2014).
Hydrogen Activation in Aqueous Solutions
- The aqueous coordination chemistry of dihydrogen, which includes dihydrogriesenin, is relevant for inorganic biomimicry, chemoselective hydrogenation catalysis, and green chemistry. Understanding how dihydrogen complexes behave in highly polar solvents like water can lead to innovative applications in ionic hydrogenation reactions (Szymczak & Tyler, 2008).
properties
CAS RN |
20087-05-2 |
---|---|
Product Name |
Dihydrogriesenin |
Molecular Formula |
C15H18O4 |
Molecular Weight |
262.3 g/mol |
IUPAC Name |
13-methyl-6-methylidene-4,14,16-trioxatetracyclo[11.2.1.01,10.03,7]hexadec-9-en-5-one |
InChI |
InChI=1S/C15H18O4/c1-9-11-4-3-10-5-6-14(2)17-8-15(10,19-14)7-12(11)18-13(9)16/h3,11-12H,1,4-8H2,2H3 |
InChI Key |
QOWDVJAIJZLWBJ-UHFFFAOYSA-N |
SMILES |
CC12CCC3=CCC4C(CC3(O1)CO2)OC(=O)C4=C |
Canonical SMILES |
CC12CCC3=CCC4C(CC3(O1)CO2)OC(=O)C4=C |
synonyms |
dihydrogriesenin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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